molecular formula C12H9NO2 B14331552 3-Benzoylpyridin-4(1H)-one CAS No. 109575-13-5

3-Benzoylpyridin-4(1H)-one

Cat. No.: B14331552
CAS No.: 109575-13-5
M. Wt: 199.20 g/mol
InChI Key: FOMDPDXXBCRBTO-UHFFFAOYSA-N
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Description

3-Benzoylpyridin-4(1H)-one is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a benzoyl group at the third position and a keto group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoylpyridin-4(1H)-one typically involves the reaction of pyridine derivatives with benzoyl chloride under specific conditions. One common method includes the Friedel-Crafts acylation of pyridine with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Benzoylpyridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 3-benzoylpyridin-4-ol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 3-benzoylpyridin-4-ol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Benzoylpyridin-4(1H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential as a therapeutic agent in treating diseases such as tuberculosis and cancer.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Benzoylpyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The antioxidant properties are likely due to its capacity to scavenge free radicals and prevent oxidative damage to cells.

Comparison with Similar Compounds

  • 2-Benzoylpyridin-4(1H)-one
  • 4-Benzoylpyridin-3(1H)-one
  • 3-Benzoylpyridin-2(1H)-one

Comparison: 3-Benzoylpyridin-4(1H)-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and stability profiles, making it a distinct compound of interest in various research fields.

Properties

CAS No.

109575-13-5

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

3-benzoyl-1H-pyridin-4-one

InChI

InChI=1S/C12H9NO2/c14-11-6-7-13-8-10(11)12(15)9-4-2-1-3-5-9/h1-8H,(H,13,14)

InChI Key

FOMDPDXXBCRBTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CNC=CC2=O

Origin of Product

United States

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